Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride
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Overview
Description
Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride is a chiral compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, an aminoethyl side chain, and a nicotinate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid, which is esterified to form methyl nicotinate.
Chiral Amination: The methyl nicotinate undergoes a chiral amination process to introduce the (S)-1-aminoethyl group. This step often employs chiral catalysts to ensure the desired stereochemistry.
Salt Formation: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The nicotinate core may also participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Lacks the chiral aminoethyl group.
Ethyl (S)-6-(1-aminoethyl)nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.
Nicotinic acid derivatives: Various derivatives with different substituents on the nicotinate core.
Uniqueness
Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride is unique due to its chiral aminoethyl group, which imparts specific stereochemical properties and biological activity. This makes it a valuable compound for research in stereochemistry and chiral drug development.
Properties
IUPAC Name |
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-6(10)8-4-3-7(5-11-8)9(12)13-2;;/h3-6H,10H2,1-2H3;2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIUFUIZHCTTLA-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(=O)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)C(=O)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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